2-[[(4R)-4-[(3R,5S,7S,10S,13R,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid 2-[[(4R)-4-[(3R,5S,7S,10S,13R,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC14547277
InChI: InChI=1S/C26H43NO5/c1-15(4-7-22(30)27-14-23(31)32)18-5-6-19-24-20(9-11-26(18,19)3)25(2)10-8-17(28)12-16(25)13-21(24)29/h15-21,24,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32)/t15-,16+,17-,18-,19?,20?,21+,24?,25+,26-/m1/s1/i8D2,12D2
SMILES:
Molecular Formula: C26H43NO5
Molecular Weight: 453.6 g/mol

2-[[(4R)-4-[(3R,5S,7S,10S,13R,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid

CAS No.:

Cat. No.: VC14547277

Molecular Formula: C26H43NO5

Molecular Weight: 453.6 g/mol

* For research use only. Not for human or veterinary use.

2-[[(4R)-4-[(3R,5S,7S,10S,13R,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid -

Specification

Molecular Formula C26H43NO5
Molecular Weight 453.6 g/mol
IUPAC Name 2-[[(4R)-4-[(3R,5S,7S,10S,13R,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid
Standard InChI InChI=1S/C26H43NO5/c1-15(4-7-22(30)27-14-23(31)32)18-5-6-19-24-20(9-11-26(18,19)3)25(2)10-8-17(28)12-16(25)13-21(24)29/h15-21,24,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32)/t15-,16+,17-,18-,19?,20?,21+,24?,25+,26-/m1/s1/i8D2,12D2
Standard InChI Key GHCZAUBVMUEKKP-IAJLHXEISA-N
Isomeric SMILES [2H]C1(C[C@]2([C@H](C[C@@H](C3C2CC[C@]4(C3CC[C@@H]4[C@H](C)CCC(=O)NCC(=O)O)C)O)C([C@@H]1O)([2H])[2H])C)[2H]
Canonical SMILES CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C

Introduction

Key Features:

  • Deuterium Labeling: The presence of deuterium isotopes (heavy hydrogen) enhances the stability of the molecule and allows for tracking in metabolic studies.

  • Hydroxyl Groups: These groups contribute to the molecule's polarity and potential for hydrogen bonding.

  • Aminoacetic Acid Moiety: This functional group is critical for potential biological activity or conjugation with other molecules.

Pharmacological Applications

The compound's steroidal structure suggests potential roles in:

  • Hormone replacement therapies.

  • Anti-inflammatory treatments due to its structural similarity to corticosteroids.

  • Metabolic studies using deuterium-labeled compounds to trace biochemical pathways.

Research Applications

The deuterium labeling makes this compound valuable in:

  • Metabolic Studies: Deuterium acts as a tracer in mass spectrometry to study drug metabolism or biochemical processes.

  • Structural Biology: The compound can be used to investigate receptor-ligand interactions due to its stereospecific configuration.

Stereochemistry

The stereochemistry of the compound is highly defined:

  • The configuration (3R,5S,7S,10S,13R,17R) indicates precise spatial arrangements critical for biological activity.

  • Such stereochemical specificity suggests that the compound may interact selectively with enzymes or receptors.

Comparison with Similar Compounds

PropertyThis CompoundSimilar Steroid Derivatives
Isotopic LabelingContains deuterium (D) for enhanced stability and tracingTypically lacks isotopic labeling
Functional GroupsHydroxyl groups at specific positions; aminoacetic acid moietyOften lacks aminoacetic acid moiety
StereochemistryHighly specific stereochemical configurationMay have racemic mixtures
ApplicationsMetabolic studies; receptor binding; pharmacological investigationsPrimarily used in hormone therapies

Analytical Data

Although specific analytical data for this compound was not provided in the sources reviewed:

  • Techniques such as NMR spectroscopy, particularly deuterium NMR, would confirm isotopic labeling.

  • Mass spectrometry would provide molecular weight confirmation and fragmentation patterns.

  • X-ray crystallography could elucidate its three-dimensional structure.

Challenges in Synthesis

Synthesizing such a complex molecule involves:

  • Achieving stereochemical purity through asymmetric synthesis or chiral catalysis.

  • Incorporating deuterium atoms selectively without disrupting other functional groups.

  • Protecting hydroxyl groups during intermediate steps.

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